molecular formula C7H9BrN2 B1392965 (R)-1-(5-Bromopyridin-2-YL)ethanamine CAS No. 953780-20-6

(R)-1-(5-Bromopyridin-2-YL)ethanamine

Katalognummer B1392965
CAS-Nummer: 953780-20-6
Molekulargewicht: 201.06 g/mol
InChI-Schlüssel: VKVGAVMRFMGWMB-RXMQYKEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-1-(5-Bromopyridin-2-YL)ethanamine, also known as 5-bromopyridine ethanamine, is a derivative of pyridine that has been studied for its potential applications in the fields of chemistry, biochemistry, and pharmacology. It is an aromatic heterocyclic compound that can be synthesized from a variety of starting materials, including pyridine, bromine, and ethanamine. In chemistry, 5-bromopyridine ethanamine can be used as a reagent for the synthesis of other compounds, such as amines, amides, and alcohols. In biochemistry and pharmacology, 5-bromopyridine ethanamine has been studied for its potential use as an inhibitor of enzymes, a ligand for receptors, and a therapeutic agent.

Wissenschaftliche Forschungsanwendungen

Catalysis and Synthesis

  • Catalyst in Ethylene Dimerization : (R)-1-(5-Bromopyridin-2-yl)ethanamine derivatives have been utilized as ligands in palladium(II) complexes, which exhibited significant catalytic activities in ethylene dimerization processes. This application is important in the field of industrial chemistry for the production of various chemicals (Nyamato, Ojwach, & Akerman, 2015).

  • Synthesis of Cinacalcet Intermediate : This compound is also a key intermediate in the synthesis of cinacalcet hydrochloride, a drug used to treat secondary hyperparathyroidism. An efficient synthesis and practical resolution of (R)-1-(naphthalen-1-yl)ethanamine, a related compound, has been reported (Mathad et al., 2011).

Biological Studies

  • DNA Binding and Cytotoxicity : Derivatives of (R)-1-(5-Bromopyridin-2-yl)ethanamine in Cu(II) complexes have been studied for their DNA binding properties, nuclease activity, and cytotoxicity. Such studies are pivotal in developing potential therapeutic agents (Kumar et al., 2012).

  • Ring-Opening Polymerization Catalysts : Zinc complexes bearing ligands related to (R)-1-(5-Bromopyridin-2-yl)ethanamine have been synthesized and found to be highly effective in the ring-opening polymerization of rac-lactide, which is significant in polymer chemistry (Nayab, Lee, & Jeong, 2012).

  • Synthesis of Kinase Inhibitor Intermediate : The compound has been used in the synthesis of (S)-1-(5-fluoropyrimidin-2-yl)-ethanamine, a key intermediate for the JAK2 kinase inhibitor AZD1480. This showcases its relevance in the development of therapeutic agents (Semproli et al., 2020).

Material Science

  • Corrosion Inhibition on Mild Steel : Cadmium(II) Schiff base complexes using ligands related to (R)-1-(5-Bromopyridin-2-yl)ethanamine have shown promising corrosion inhibition properties on mild steel. This application is valuable in materials science, particularly in corrosion prevention (Das et al., 2017).

Eigenschaften

IUPAC Name

(1R)-1-(5-bromopyridin-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-5(9)7-3-2-6(8)4-10-7/h2-5H,9H2,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKVGAVMRFMGWMB-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=NC=C(C=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679443
Record name (1R)-1-(5-Bromopyridin-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(5-Bromopyridin-2-YL)ethanamine

CAS RN

953780-20-6
Record name (1R)-1-(5-Bromopyridin-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 5-bromo-pyridine-2-carbonitrile (1 g, 5.46 mmol) in dry THF (10 mL) was added dropwise MeMgBr (2.03 mL, 6.09 mmol, 3M in THF) at −20° C. under N2 atmosphere. After the addition, the reaction mixture was stirred at room temperature for 30 mins. The suspension was then treated with methanol (20 mL) and NaBH4 (0.4 g, 13.3 mmol). The reaction was stirred at room temperature for 10 hrs and then poured into H2O (10 mL) and aqueous NaOH (2M, 10 mL), extracted with EtOAc (50 mL×2). The combined organic layers were washed with brine (50 mL×3), dried over Na2SO4 and concentrated in vacuum. The residue was purified by a silica gel column chromatography (petroleum:EtOAc 3:1) to give 1-(5-bromo-pyridin-2-yl)-ethylamine (0.65 g, 59%) as a yellow liquid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.03 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.4 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-1-(5-Bromopyridin-2-YL)ethanamine
Reactant of Route 2
Reactant of Route 2
(R)-1-(5-Bromopyridin-2-YL)ethanamine
Reactant of Route 3
Reactant of Route 3
(R)-1-(5-Bromopyridin-2-YL)ethanamine
Reactant of Route 4
(R)-1-(5-Bromopyridin-2-YL)ethanamine
Reactant of Route 5
(R)-1-(5-Bromopyridin-2-YL)ethanamine
Reactant of Route 6
(R)-1-(5-Bromopyridin-2-YL)ethanamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.